
2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,4-dimethylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the benzaldehyde moiety is attached through nucleophilic substitution reactions involving suitable aldehyde precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The oxadiazole ring and the benzaldehyde moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzaldehyde derivatives and oxadiazole-containing molecules. Examples include:
- 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid
- 2-((3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol
Uniqueness
The presence of both the oxadiazole ring and the benzaldehyde moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-[[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-8-15(13(2)9-12)18-19-17(23-20-18)11-22-16-6-4-3-5-14(16)10-21/h3-10H,11H2,1-2H3 |
Clave InChI |
HKOBOWXOCUJFBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


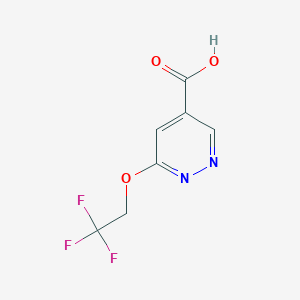

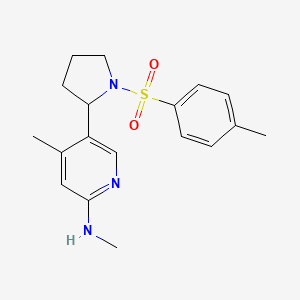
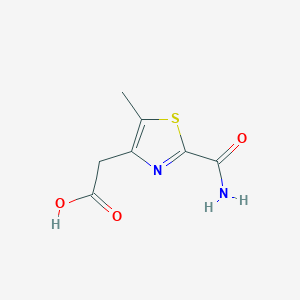
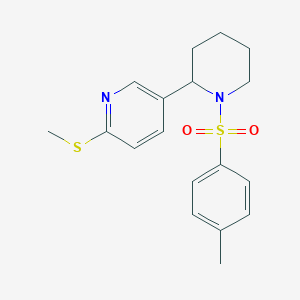
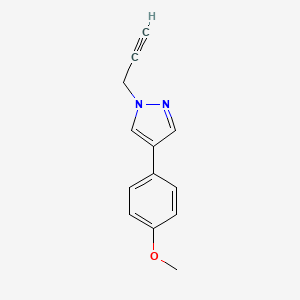
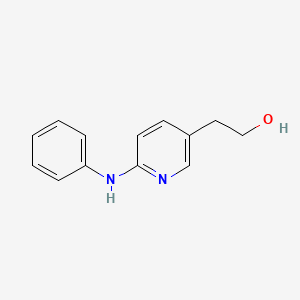
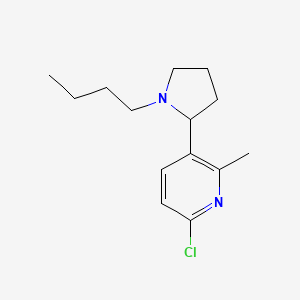
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)




![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
